molecular formula C8H6ClNS B1346447 2-Chlorobenzyl thiocyanate CAS No. 2082-66-8

2-Chlorobenzyl thiocyanate

Cat. No.: B1346447
CAS No.: 2082-66-8
M. Wt: 183.66 g/mol
InChI Key: BEQHMRYBIXNFTP-UHFFFAOYSA-N
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Description

2-Chlorobenzyl thiocyanate (2-CBT) is an organosulfur compound that is widely used in the laboratory for a variety of applications. It is a colorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. 2-CBT is a relatively inexpensive and easy to use compound that has been used in a wide range of experiments.

Scientific Research Applications

Antimitotic Agent Effects

2-Chlorobenzyl thiocyanate (CBTC) has been studied for its potential antimitotic properties. Abraham et al. (1986) found that its derivative, 2,4-dichlorobenzyl thiocyanate (DCBT), acts as an antimitotic agent, causing significant reorganization of microtubules in cells. This compound binds to tubulin, which is essential for microtubule formation, and its activity varies depending on the chlorination position on the phenyl ring. The study suggests that the thiocyanate moiety is crucial for antimitotic activity (Abraham et al., 1986).

Electrochemical Synthesis

Krishnan and Gurjar (1993) explored the electrochemical synthesis of thiocyano derivatives, including compounds like CBTC. They highlighted the advantages of electrochemical methods over traditional chemical thiocyanation, whichoften involves hazardous chemicals. This approach is more environmentally friendly and provides a safer alternative for synthesizing thiocyano derivatives used in various industrial applications, such as dyes and insecticides (Krishnan & Gurjar, 1993).

Coordination Compounds in Magnetism

Research by Werner et al. (2015) focused on synthesizing coordination compounds using 4-(4-chlorobenzyl)pyridine, a compound structurally similar to CBTC. These compounds demonstrated interesting magnetic properties, including slow magnetic relaxations and a metamagnetic transition. This suggests potential applications in the field of magnetic materials and molecular magnetism (Werner et al., 2015).

Biocidal Properties

James and Jayakrishnan (2003) studied the biocidal properties of thiocyanate by thiocyanating plasticized poly(vinyl chloride) surfaces. They found that while immobilized thiocyanate on surfaces was not as potent as soluble thiocyanates, it significantly reduced bacterial retention and colonization. This indicates potential applications of CBTC in creating antimicrobial surfaces, especially in medical devices (James & Jayakrishnan, 2003).

Modulating Myeloperoxidase Activity in Disease

Gabriel et al. (2020) discussed the role of thiocyanate in modulating myeloperoxidase activity, which is significant in various diseases. While not directly studying CBTC, this research highlights the broader pharmacological potential of thiocyanates in disease treatment, suggesting a potential area for exploring the applications of CBTC (Gabriel et al., 2020).

Synthesis of Thiocyanate-based Compounds

Meng et al. (2008) and Castanheiro et al. (2016) provided insights into the synthesis of various thiocyanate-based compounds, underscoring the utility of thiocyanates like CBTC in the chemical industry for the production of biologically active agents, antimicrobial agents, and other industrially relevant compounds [(Meng et al., 2008)](https://consensus.app/papers/efficient-onestep-method-largescale-synthesis-meng/23637cbf0462558eb7974cc686f7134c/?utm_source=chatgpt); (Castanheiro et al., 2016).

Analytical Methods Involving Thiocyanates

In the field of analytical chemistry, thiocyanates are used in various detection and quantification methods. Giraudi and Grillo (1981) developed a spectrophotometric method for determining thiocyanate in serum and urine, illustrating the relevance of thiocyanates in biochemical analysis and medical diagnostics (Giraudi & Grillo, 1981).

Potential in Quantum Dot-Based Circuits

Koh et al. (2011) reported on the use of thiocyanate-capped lead sulfide nanocubes for high-performance, thin-film electronics. The ambipolar characteristics of these nanocubes, facilitated by the thiocyanate ligand, opened up possibilities for fabricating CMOS-like inverters from a single semiconductor material, pointing towards potential applications in advanced electronics (Koh et al., 2011).

Mechanism of Action

While there isn’t specific information available for 2-Chlorobenzyl thiocyanate, a related compound, 2,4-Dichlorobenzyl thiocyanate (DCBT), is an antimitotic agent that causes an extreme reorganization of microtubules in cells in culture .

Future Directions

Thiocyanate is a common pollutant in various industries, and its treatment in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .

Properties

IUPAC Name

(2-chlorophenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQHMRYBIXNFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301680
Record name 2-chlorobenzyl thiocyanate
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Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2082-66-8
Record name (2-Chlorophenyl)methyl thiocyanate
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Record name NSC 145803
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Record name 2082-66-8
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Record name 2-chlorobenzyl thiocyanate
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Record name 2-Chlorobenzyl Thiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-chlorobenzyl thiocyanate exert its antimitotic effect?

A1: this compound (DCBT) disrupts cell division by targeting microtubules, essential components of the cell's structural framework. [] Specifically, DCBT prevents the assembly of tubulin, the protein building block of microtubules. [] This interaction leads to a dramatic reorganization of microtubules within the cell, causing most normal microtubules to disappear and the remaining tubulin to cluster together. [] This disruption of the microtubule network ultimately halts cell division.

Q2: Is the thiocyanate group essential for the antimitotic activity of this compound? What about the chlorine atom?

A2: Research suggests that the thiocyanate moiety is crucial for DCBT's activity. [] The parent compound, benzyl thiocyanate (without the chlorine atom), exhibits weak antimitotic and antitubulin effects. [] Adding a chlorine atom, either at the 2 or 4 position of the phenyl ring, increases the compound's activity. [] Interestingly, 4-chlorobenzyl thiocyanate shows stronger activity than DCBT (this compound). [] These findings suggest that both the thiocyanate group and the position of the chlorine atom are critical for the compound's antimitotic potency.

Q3: Does this compound hold promise as an anti-cancer agent?

A3: While further research is needed, DCBT's ability to disrupt microtubule formation and halt cell division makes it a potential candidate for anti-cancer therapies. Encouragingly, DCBT demonstrates efficacy against both a human KB carcinoma cell line and a Chinese hamster ovary cell line that are resistant to several other chemotherapeutic agents, including common antimitotics. [] This finding suggests that DCBT may be effective against cancer cells that have developed resistance to traditional antimitotic drugs.

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